(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Chiral purity Enantiomeric excess Quality control

(1R,4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is a chiral, N-Boc-protected bicyclic diamine belonging to the 2,5-diazabicyclo[2.2.1]heptane (DBH) scaffold class. This scaffold is widely employed as a conformationally rigid counterpart of the flexible piperazine ring in medicinal chemistry, providing a fixed spatial orientation of its two nitrogen atoms that enhances target engagement and pharmacological profiles.

Molecular Formula C10H18N2O2
Molecular Weight 198.26 g/mol
CAS No. 1217975-73-9
Cat. No. B3091645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
CAS1217975-73-9
Molecular FormulaC10H18N2O2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC1CN2
InChIInChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-4-8(12)5-11-7/h7-8,11H,4-6H2,1-3H3/t7-,8-/m1/s1
InChIKeyUXAWXZDXVOYLII-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,4R)-tert-Butyl 2,5-Diazabicyclo[2.2.1]heptane-2-carboxylate CAS 1217975-73-9: Chiral Bicyclic Diamine Building Block for Medicinal Chemistry and PROTAC Synthesis


(1R,4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is a chiral, N-Boc-protected bicyclic diamine belonging to the 2,5-diazabicyclo[2.2.1]heptane (DBH) scaffold class. This scaffold is widely employed as a conformationally rigid counterpart of the flexible piperazine ring in medicinal chemistry, providing a fixed spatial orientation of its two nitrogen atoms that enhances target engagement and pharmacological profiles [1]. The (1R,4R) absolute configuration is one of two possible enantiomers; the opposite enantiomer is (1S,4S) (CAS 113451-59-5), and the racemic mixture is registered under CAS 1217975-73-9. Vendors supply the enantiopure (1R,4R) form under CAS 134003-84-2 with chemical purity reaching 99.7% and optical purity ≥97.0% .

Why (1R,4R)-tert-Butyl 2,5-Diazabicyclo[2.2.1]heptane-2-carboxylate Cannot Be Substituted by Racemic Mixtures, Enantiomers, or Flexible Piperazine Analogs


The DBH scaffold enforces a rigid N…N distance of approximately 3.05 Å as determined by single-crystal X-ray diffraction, in stark contrast to piperazine, which can sample multiple conformations with varying N…N distances [1]. This conformational pre-organization directly affects biological target complementarity, metabolic stability, and off-target liability. Furthermore, the (1R,4R) configuration is non-superimposable on the (1S,4S) enantiomer; chiral inversion in bioactive molecules derived from this scaffold can result in complete loss of potency, as exemplified by CXCR4 antagonist diastereomers exhibiting a 50-fold difference in IC50 (6.1 nM vs 313.8 nM) [2]. Substituting the enantiopure (1R,4R) building block with the racemic mixture (CAS 1217975-73-9) introduces 50% of the undesired enantiomer that must be separated, increasing cost and complexity, or else risk confounding biological data.

Quantitative Differentiation Evidence for (1R,4R)-tert-Butyl 2,5-Diazabicyclo[2.2.1]heptane-2-carboxylate vs. Comparators


Chemical Purity and Optical Purity: (1R,4R) Enantiomer vs. Racemic Mixture

The enantiopure (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is supplied by Shaoyuan with batch chemical purity of 99.0–99.7% and optical purity ≥97.0%, corresponding to ≥94% enantiomeric excess . In comparison, the racemic mixture (CAS 1217975-73-9) is typically offered at 95–98% chemical purity with zero enantiomeric enrichment, as listed by AKSci (95% min.), Bidepharm (98%), and ChemScene (97%) . This means the racemate contains an equimolar amount of the undesired (1S,4S) enantiomer, which would require chiral chromatographic separation or diastereomeric resolution prior to use in any stereospecific application.

Chiral purity Enantiomeric excess Quality control Procurement specification

Conformational Rigidity: Fixed N…N Distance of ~3.05 Å vs. Flexible Piperazine

Single-crystal X-ray diffraction of the 2,5-diazabicyclo[2.2.1]heptane parent ring system establishes a fixed N…N distance of approximately 3.05 Å across two crystallographically independent cages in the asymmetric unit [1]. In contrast, the piperazine ring is conformationally flexible: in the chair conformer of crystalline piperazine-1,4-diium dibromide monohydrate, the N…N distance is approximately 2.8 Å, but piperazine can adopt multiple conformations in solution, leading to variable N…N distances and geometries [2]. This conformational heterogeneity of piperazine can result in entropic penalties upon target binding and inconsistent SAR trends, whereas the DBH scaffold presents a pre-organized pharmacophore with predictable spatial presentation.

Conformational constraint Scaffold rigidity Structure-based drug design Piperazine replacement

Biological Activity: PDE5 Inhibition by (1R,4R)-Configured Derivative (IC50 = 2.40 nM)

A compound incorporating the (1R,4R)-2,5-diazabicyclo[2.2.1]heptane scaffold (CHEMBL602120; 3-((1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl)-1-(2-propoxyethyl)-7-(6-methoxypyridin-3-yl)pyrido[3,4-b]pyrazin-2(1H)-one) exhibits potent inhibition of human platelet phosphodiesterase 5 (PDE5) with an IC50 of 2.40 nM, measured by scintillation proximity assay monitoring conversion of [³H]cGMP to [³H]GMP [1]. While direct IC50 data for the (1S,4S) enantiomer of this specific chemotype are not publicly reported, extensive precedent across DBH-containing bioactive molecules demonstrates that enantiomeric inversion at the bridgehead carbons can dramatically alter potency, as seen in CXCR4 antagonist diastereomers where the (R) vs. (S) configuration at a chiral center proximal to the DBH scaffold produced a 50-fold difference in IC50 (6.1 nM vs 313.8 nM) [2].

PDE5 inhibition Enzyme assay Scaffold-derived activity Chiral recognition

Specific Rotation: (1R,4R) Enantiomer Optical Activity vs. (1S,4S) Enantiomer

The (1S,4S) enantiomer (CAS 113451-59-5) has a well-characterized specific rotation of [α]D²² = −44° (c = 1, CHCl₃), as consistently reported by multiple suppliers including AKSci, Thermo Scientific/Alfa Aesar, and TCI . The (1R,4R) enantiomer is expected to exhibit the equal and opposite specific rotation of approximately +44° under identical conditions, consistent with its enantiomeric relationship. A vendor-reported optical purity specification of ≥97.0% for the (1R,4R) compound provides a quantifiable benchmark for enantiomeric excess that is absent from racemate specifications. This polarimetric differentiation enables rapid, non-destructive identity verification and enantiopurity assessment without the need for chiral chromatographic method development.

Specific rotation Chiral identity Enantiomer verification Quality specification

Validated Application: Key Intermediate for CXCR4 Antagonist and PROTAC Synthesis

The (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is explicitly cited as a reagent for preparing tetrahydroisoquinoline-based CXCR4 antagonists, a class of compounds under investigation for cancer immunotherapy and hematopoietic stem cell mobilization . In the TIQ15-derived CXCR4 antagonist series, scaffold chirality is critical: the (R) configuration at the tetrahydroisoquinoline chiral center, combined with the rigidified side-chain incorporating the DBH scaffold, produced an antagonist with IC50 of 6.1 nM vs. 313.8 nM for the diastereomer, a 50-fold difference [1]. Separately, (1R,4R)-configured DBH-thalidomide conjugates serve as cereblon (CRBN) ligands for recruiting the CRBN E3 ubiquitin ligase in PROTAC (Proteolysis Targeting Chimera) molecules . In PROTAC design, the linker stereochemistry and rigidity can profoundly influence ternary complex formation and degradation efficiency, making enantiopure building blocks essential.

CXCR4 antagonist PROTAC Cereblon ligand Targeted protein degradation Drug discovery building block

Synthetic Accessibility: (1R,4R) Enantiomer from D-Proline vs. (1S,4S) from L-Proline

The (1R,4R)-2,5-diazabicyclo[2.2.1]heptane scaffold is synthesized from trans-4-hydroxy-D-proline, a less abundant and more expensive starting material than the natural trans-4-hydroxy-L-proline used for the (1S,4S) enantiomer [1][2]. Pfizer patents (US 5,013,839 and US 5,157,125) describe the multistep preparation of optically active (1R,4R)- and (1S,4S)-2-alkyl-2,5-diazabicyclo[2.2.1]heptanes from their respective proline precursors, establishing the chiral pool origin of both enantiomers [3]. The reliance on D-proline derivatives for the (1R,4R) series makes this enantiomer intrinsically scarcer and costlier than the (1S,4S) counterpart, which benefits from the abundant supply of L-proline. A more recent epimerization–lactamization cascade approach from (2S,4R)-4-aminoproline methyl esters offers an alternative route to (1R,4R)-DBH derivatives [4], but this methodology has not yet displaced the traditional chiral-pool approach at scale.

Synthetic route Chiral pool synthesis Enantiomer availability Cost of goods

Optimal Research and Industrial Application Scenarios for (1R,4R)-tert-Butyl 2,5-Diazabicyclo[2.2.1]heptane-2-carboxylate Based on Differentiated Evidence


Stereospecific Synthesis of PDE5 Inhibitors Requiring (1R,4R) Absolute Configuration

Medicinal chemistry programs targeting PDE5 should procure the enantiopure (1R,4R)-Boc-DBH (CAS 134003-84-2, purity ≥99%, optical purity ≥97.0%) rather than the racemic mixture (CAS 1217975-73-9). A (1R,4R)-DBH-containing PDE5 inhibitor (CHEMBL602120) demonstrates IC50 = 2.40 nM [1]. Use of the racemate would introduce 50% of the inactive or less active (1S,4S) enantiomer, requiring chiral separation and potentially confounding initial SAR interpretation. The fixed N…N distance of ~3.05 Å in the DBH scaffold [2] provides a conformational constraint distinct from flexible piperazine-based PDE5 inhibitors, potentially contributing to selectivity and binding kinetics.

CXCR4 Antagonist Lead Optimization with Rigidified Side-Chains

The (1R,4R)-Boc-DBH is a validated building block for tetrahydroisoquinoline-based CXCR4 antagonists . In redesign campaigns targeting improved ADME properties relative to TIQ15, the rigid DBH scaffold replaces flexible butylamine or piperazine side-chains to reduce CYP2D6 inhibition (TIQ15 IC50 = 0.3 μM for CYP2D6) and improve metabolic stability. The stereochemical integrity of the (1R,4R) building block is critical: diastereomeric CXCR4 antagonists differ 50-fold in potency (6.1 vs 313.8 nM) [3]. Procurement of the enantiopure compound ensures faithful reproduction of published synthetic routes and biological results.

PROTAC Linker Synthesis Requiring Defined Stereochemistry for Ternary Complex Formation

In targeted protein degradation, the (1R,4R)-DBH scaffold is incorporated into cereblon-recruiting PROTAC linker conjugates . The rigid, stereodefined architecture of the DBH linker influences the spatial presentation of the E3 ligase ligand and the target protein ligand, which directly impacts ternary complex formation and degradation efficiency. The (1S,4S) enantiomer would produce a diastereomeric PROTAC with a different linker trajectory, potentially altering degradation potency or selectivity. Researchers should specify the (1R,4R) enantiomer and verify optical rotation (+44° expected) and optical purity (≥97.0%) upon receipt to ensure reproducible PROTAC SAR.

Asymmetric Catalysis Ligand Development Requiring the Less Common (1R,4R) Enantiomer

While the (1S,4S)-DBH scaffold is more widely explored in organocatalysis and asymmetric synthesis, the (1R,4R) enantiomer enables access to the mirror-image chiral environment, which can produce enantiocomplementary products [4]. The synthetic origin from trans-4-hydroxy-D-proline [5] makes this enantiomer intrinsically scarcer; procurement planning should account for longer lead times and higher cost compared to the (1S,4S) analog. The high chemical purity (99.0–99.7%) and optical purity (≥97.0%) available from specialist vendors meet the stringent requirements for asymmetric catalysis where catalyst enantiopurity directly controls product enantiomeric excess.

Quote Request

Request a Quote for (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.